CMPF-d3 (Major)
Description
Properties
Molecular Formula |
C₁₂H₁₃D₃O₅ |
|---|---|
Molecular Weight |
243.27 |
Synonyms |
3-Carboxy-4-methyl-5-propyl-2-furanpropionic Acid-d3; 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid-d3; Propylurofuranic Acid-d3; 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Cmpf D3 Major
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium atoms at specific positions within a molecule requires carefully designed synthetic routes. For CMPF-d3, the labeling is targeted at the propyl group, which necessitates a strategy that builds the molecule from a deuterated precursor.
Chemical Synthesis Pathways for Deuterated Furanpropanoic Acids
The synthesis of CMPF and its isotopologues is a multi-step process. A common foundational route for the non-labeled compound starts from Meldrum's acid and methyl succinyl chloride. nih.gov To achieve site-specific deuteration on the propyl group, this pathway is adapted to incorporate a deuterated alkyl chain.
One established method involves the alkylation of a furan (B31954) intermediate with a deuterated propyl bromide. For the synthesis of CMPF-d3 (Major), where the deuterium atoms are located on the terminal methyl of the propyl group, a key precursor would be 1-bromo-3,3,3-trideuteropropane (Br-CH₂CH₂CD₃). The general synthetic scheme involves the formation of the furan ring structure, followed by the introduction of the propyl and propanoic acid side chains. The deuterated propyl group is typically introduced via a Grignard reaction or Friedel-Crafts alkylation on a suitable furan precursor.
Alternative strategies for deuterating furan rings themselves often involve catalytic hydrogen-deuterium (H/D) exchange. rsc.orgchemrxiv.org These methods utilize catalysts like palladium or platinum on a carbon support in the presence of deuterium gas (D₂) or a deuterium source like deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD). rsc.orgrsc.org While effective for the furan core, achieving site-specific deuteration on an alkyl side chain like the one in CMPF generally relies on building the molecule from an already labeled fragment. acs.org
Optimization of Deuteration Efficiency and Isotopic Purity
Achieving high deuteration efficiency and isotopic purity is critical for the utility of the labeled standard. nih.gov When relying on building-block synthesis, the isotopic purity of the final product is primarily determined by the isotopic enrichment of the deuterated precursor, such as the deuterated propyl bromide.
For deuteration methods involving catalytic exchange, several reaction parameters are optimized to maximize deuterium incorporation. rsc.org
| Parameter | Condition | Rationale |
| Catalyst | Palladium (Pd) or Platinum (Pt) on carbon | Facilitates the activation and exchange of hydrogen with deuterium. |
| Deuterium Source | Deuterium gas (D₂), D₂O, deuterated alcohols (e.g., CD₃OD) | Provides the deuterium atoms for the exchange reaction. rsc.orgrsc.org |
| Temperature | Elevated | Increases reaction kinetics and promotes efficient deuterium incorporation. |
| Pressure | High pressure (for D₂ gas) | Increases the concentration of deuterium available for the reaction. |
| Solvent | Aprotic or deuterated solvents | Minimizes unwanted H/D back-exchange. cerilliant.com |
Continuous flow processes have also been shown to improve selectivity and conversion efficiency compared to batch processes in some deuteration reactions. The choice of catalyst and reaction conditions, such as using specific phosphine (B1218219) ligands with an iron complex under light irradiation, can allow for highly regioselective deuteration of furan derivatives. rsc.org
Isotopic Purity and Positional Isomer Verification of CMPF-d3 (Major)
Confirming the isotopic purity and the exact location of the deuterium atoms is a critical step in the characterization of CMPF-d3. This is primarily accomplished using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cerilliant.comdntb.gov.ua
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the synthesized compound with high accuracy, confirming the incorporation of three deuterium atoms. almacgroup.com By analyzing the mass spectrum, the distribution of different isotopologues (d₀, d₁, d₂, d₃, etc.) can be quantified. cerilliant.com The isotopic purity is calculated from the relative intensities of these mass peaks after correcting for the natural abundance of isotopes like ¹³C. researchgate.net For a high-purity standard, the peak corresponding to the d₃ isotopologue should be the most abundant by a significant margin. Vendors of similar deuterated standards, like CMPF-d₅, often guarantee an isotopic purity of ≥99% for all deuterated forms combined. caymanchem.combioscience.co.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful techniques for verifying the position of the deuterium labels. researchgate.netoup.com
In the ¹H NMR spectrum of CMPF-d3, the signal corresponding to the protons on the terminal methyl of the propyl group would be significantly diminished or absent, while the signals for the other protons in the molecule would remain. researchgate.nethmdb.ca
A ²H NMR spectrum would show a signal at the chemical shift corresponding to the labeled position, providing direct evidence of deuterium incorporation at that site.
¹³C NMR spectroscopy can also be used, as the carbon atom attached to deuterium will show a characteristic multiplet signal due to C-D coupling and a slight shift in its resonance frequency. rsc.org
This combination of MS and NMR allows for unambiguous confirmation of both the number and location of the deuterium atoms, ensuring the correct positional isomer has been synthesized. lgcstandards.com
Spectroscopic and Chromatographic Confirmation of CMPF-d3 (Major) Structure and Integrity
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used to assess the chemical purity of the compound. nih.gov The labeled compound is expected to have a retention time nearly identical to its non-labeled counterpart under the same chromatographic conditions. A typical method would use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (B52724) containing a small percentage of acid like acetic or formic acid. vulcanchem.comnih.gov The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Spectroscopic Methods:
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used to confirm the structural identity. The fragmentation pattern of CMPF-d3 is compared to that of unlabeled CMPF. nih.gov The precursor ion of CMPF-d3 will be 3 mass units higher than that of CMPF (m/z 242 vs. m/z 239 in negative ion mode). Key fragment ions will also show a corresponding mass shift if the deuterium labels are retained on the fragment, confirming the integrity of the molecular structure. Common fragment transitions for CMPF are m/z 239 → 195 and 239 → 151. vulcanchem.com
The combination of these analytical techniques provides comprehensive verification of the identity, purity, and structural integrity of CMPF-d3, validating its suitability as an internal standard for quantitative analysis. almacgroup.comshimadzu.com
Advanced Analytical Methodologies Employing Cmpf D3 Major As an Internal Standard
Development of Quantitative Mass Spectrometry Methods for CMPF in Complex Biological Matrices
Quantitative analysis of CMPF in biological samples like plasma, serum, and tissue homogenates presents significant challenges due to the complexity of the matrix. eijppr.comnih.gov Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for such analyses, offering high sensitivity and selectivity. researchgate.netresearchgate.net The use of a deuterated internal standard like CMPF-d3 is integral to these methods, as it closely mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations during sample preparation and analysis. diva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in biological fluids. nih.gov For CMPF analysis, reversed-phase liquid chromatography is commonly employed to separate it from other matrix components before detection by the mass spectrometer.
A typical LC-MS/MS method involves protein precipitation from the plasma or serum sample, often using an organic solvent like acetonitrile (B52724) or methanol (B129727), followed by further cleanup using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.net For instance, a method for quantifying CMPF and other uremic toxins in human plasma utilized protein precipitation followed by solid-phase extraction. researchgate.net CMPF-d3 is added to the sample at the beginning of the extraction process to account for any analyte loss during these steps. researchgate.net
The separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification. researchgate.netnih.gov The MRM transitions for CMPF and its deuterated internal standard are carefully selected to ensure specificity and sensitivity.
Table 1: Illustrative LC-MS/MS Parameters for CMPF Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (CMPF) | Precursor Ion > Product Ion (Specific m/z values) |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) provides an alternative approach for the quantification of CMPF. nih.gov Due to the low volatility of CMPF, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov Trimethylsilyl (TMS) derivatization is a common technique used for this purpose. nih.gov
The analytical workflow for GC-MS analysis typically involves extraction of CMPF from the biological matrix, followed by the derivatization step. CMPF-d3 is added prior to extraction to serve as the internal standard. The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column, and the mass spectrometer is operated in electron ionization (EI) or chemical ionization (CI) mode. researchgate.net Selected ion monitoring (SIM) or MRM is used to monitor characteristic ions of the derivatized CMPF and CMPF-d3 for quantification.
Table 2: Example of a GC-MS Method Outline for CMPF
| Step | Description |
|---|---|
| Sample Preparation | |
| Extraction | Liquid-liquid extraction with an organic solvent. |
| Derivatization | Reaction with a silylating agent (e.g., BSTFA with TMCS). |
| GC-MS Analysis | |
| Column | DB-5ms or similar non-polar capillary column. |
| Carrier Gas | Helium. |
| Ionization Mode | Electron Ionization (EI). |
Optimization of Ionization and Fragmentation Parameters for Deuterated Analogs in Mass Spectrometry
Optimal performance of a mass spectrometry-based assay relies on the careful tuning of ionization and fragmentation parameters for both the analyte and its deuterated internal standard. amazonaws.com For LC-MS/MS, parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy are optimized to maximize the signal intensity of the precursor and product ions for both CMPF and CMPF-d3. amazonaws.com The goal is to achieve stable and robust ionization and fragmentation, ensuring that the deuterated standard accurately reflects the behavior of the native analyte. mdpi-res.com The fragmentation pattern of CMPF-d3 should be well-characterized to confirm that the deuterium (B1214612) labels are retained in the monitored fragment ions, which is crucial for accurate quantification. mdpi-res.com
Validation of Bioanalytical Assays Utilizing CMPF-d3 (Major) for Quantitative Analysis
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for the intended application. europa.euich.org Regulatory guidelines from bodies like the FDA and EMA provide a framework for the validation of bioanalytical assays. unite.it The use of CMPF-d3 as an internal standard is a key component in demonstrating the validity of the assay.
Assessment of Matrix Effects and Analytical Interference
Biological matrices can contain endogenous components that co-elute with the analyte and interfere with its ionization, leading to ion suppression or enhancement, collectively known as matrix effects. eijppr.comnih.gov The use of a stable isotope-labeled internal standard like CMPF-d3 is the most effective way to compensate for these effects, as it is affected by the matrix in a nearly identical manner to the analyte. diva-portal.org
The assessment of matrix effects is a critical part of method validation. This is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor is calculated to determine if the matrix has a significant impact on the accuracy of the measurement.
Evaluation of Extraction Efficiencies and Recovery Rates
Extraction recovery is a measure of the efficiency of the extraction procedure in recovering the analyte from the biological matrix. researchgate.net It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While high recovery is desirable, consistency and reproducibility are more important, especially when a co-eluting internal standard like CMPF-d3 is used to correct for variability. researchgate.net Studies have reported recovery rates for similar compounds in the range of 80% to 120% with acceptable precision. amazonaws.com For example, a method for quantifying coproporphyrin I and CMPF in human plasma reported recovery rates ranging from 94.1% to 113.3% for CMPF. researchgate.net
Table 3: Summary of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| CMPF | 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid |
| CMPF-d3 (Major) | 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d3 |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide |
Determination of Precision, Accuracy, Limit of Detection, and Limit of Quantification
The use of a stable isotope-labeled internal standard, such as CMPF-d3 (Major), is a cornerstone of robust quantitative analysis in mass spectrometry-based methodologies. An internal standard is a compound added in a known, constant amount to all samples, including calibrators and quality controls, prior to sample processing. scioninstruments.com The purpose of the internal standard is to correct for variations in analyte recovery during sample preparation and for fluctuations in instrument response, thereby improving the precision and accuracy of the measurement. scioninstruments.comchromatographyonline.com CMPF-d3 (Major), a deuterated form of CMPF, is an ideal internal standard for CMPF quantification because it is chemically almost identical to the analyte and thus behaves similarly during extraction and ionization, but is distinguishable by its higher mass. scioninstruments.comcaymanchem.com
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. This process involves determining key performance characteristics, including precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For methods employing internal standards like CMPF-d3, precision is evaluated by analyzing replicate samples at different concentrations (e.g., low, medium, and high) in both a single analytical run (intra-day precision) and across different days (inter-day precision). nih.gov For example, in quantitative methods for metabolites, an acceptable precision is often considered to be an RSD of less than 15-20%. researchgate.net
Accuracy is the closeness of the mean of a set of measurements to the actual or true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on samples spiked with a known amount of the analyte. The recovery is calculated as the percentage of the measured concentration relative to the nominal (spiked) concentration. For many bioanalytical methods, mean accuracies in the range of 85-115% are considered acceptable. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. nih.govreddit.com The LOQ cannot be lower than the LOD. nih.govreddit.com These limits can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is often used for the LOD and an S/N of 10 for the LOQ, or based on the standard deviation of the response and the slope of the calibration curve. sepscience.comchromforum.org
To quantify CMPF, a calibration curve is constructed by plotting the ratio of the analyte peak area (CMPF) to the internal standard peak area (CMPF-d3) against the analyte concentration across a range of standards. nih.gov The performance characteristics of the assay are then determined based on this curve and analysis of quality control samples.
The table below illustrates typical validation parameters for a hypothetical LC-MS/MS method for CMPF quantification using CMPF-d3 as an internal standard, based on common industry practices.
| Validation Parameter | Concentration Level | Acceptance Criteria | Example Finding |
|---|---|---|---|
| Precision (RSD%) | Intra-day (n=6) | ≤15% | 5.8% |
| Inter-day (n=18, 3 days) | ≤15% | 8.2% | |
| Accuracy (% Recovery) | Intra-day (n=6) | 85-115% | 104.5% |
| Inter-day (n=18, 3 days) | 85-115% | 102.1% | |
| Limit of Detection (LOD) | Based on S/N ≥ 3 | N/A | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Based on S/N ≥ 10 and RSD ≤ 20% | N/A | 1.5 ng/mL |
| Linearity (r²) | 1.5-1000 ng/mL | ≥0.99 | 0.998 |
Application of CMPF-d3 (Major) in Targeted Quantitative Metabolomics and Biofluid Analysis
CMPF-d3 (Major), also referred to as CMPF-d5, is extensively used as an internal standard for the accurate quantification of its unlabeled analogue, CMPF, in targeted metabolomics studies. caymanchem.comnih.gov Targeted metabolomics focuses on measuring a predefined group of metabolites, often to test a specific hypothesis or to quantify biomarkers associated with a particular physiological or pathological state. nih.gov The use of a stable isotope-labeled internal standard like CMPF-d3 is critical for achieving the high degree of accuracy and precision required for clinical and epidemiological research. nih.gov
The primary application of CMPF-d3 is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to measure CMPF concentrations in a variety of biological fluids. caymanchem.comcaymanchem.com CMPF has been identified as a significant metabolite in several contexts, including as a biomarker for fish consumption, a uremic toxin in chronic kidney disease, and a potential modulator of glucose metabolism in diabetes. nih.govvulcanchem.comresearchgate.net
Research applications of CMPF-d3 as an internal standard include:
Biomarker of Dietary Intake: CMPF is a metabolite of furan (B31954) fatty acids found in sources like fish. nih.gov Studies have used CMPF-d3 to quantify CMPF levels in human plasma and urine to confirm its origin from dietary supplements like omega-3-acid ethyl esters. nih.gov
Uremic Toxin Analysis: CMPF accumulates in the serum of patients with chronic kidney disease and is recognized as a potent uremic toxin. vulcanchem.com Accurate quantification using CMPF-d3 is essential for studies investigating its pathological roles and for monitoring patients.
Diabetes and Metabolic Research: Elevated levels of CMPF have been found in the plasma of individuals with gestational diabetes and type 2 diabetes. researchgate.netscholaris.ca CMPF-d3 has been instrumental in quantifying CMPF in plasma to study its effects on pancreatic β-cell function and insulin (B600854) resistance. researchgate.net
Clinical and Epidemiological Studies: The robust quantification enabled by CMPF-d3 allows for the inclusion of CMPF in large-scale metabolomics studies. It has been investigated as a potential biomarker in various conditions, including Parkinson's disease and in studies assessing environmental exposures. mdpi.commedrxiv.org It has also been measured in newborn dried blood spot (DBS) samples to investigate the vertical transfer of metabolites from mother to child. nih.gov
The table below summarizes various applications where CMPF-d3 (or its d5 equivalent) serves as an internal standard for the analysis of CMPF in different biofluids.
| Biofluid | Analytical Platform | Research Context/Application | Reference |
|---|---|---|---|
| Plasma | LC-MS/MS | Biomarker for omega-3 supplementation | nih.gov |
| Serum | LC-MS/MS or GC-MS | Quantification of uremic toxins in chronic kidney disease | caymanchem.comvulcanchem.com |
| Plasma | Metabolomics (LC-MS) | Investigation of biomarkers in diabetes (GDM, T2D) | researchgate.net |
| Urine | LC-MS/MS | Metabolite of dietary furan fatty acids | nih.gov |
| Dried Blood Spot (DBS) | UPLC-MS | Vertical transfer of metabolites from mother to newborn | nih.gov |
| Plasma | Metabolomics | Biomarker discovery for Parkinson's Disease | medrxiv.org |
Mechanistic Investigations and Tracer Applications of Cmpf D3 Major in Cmpf Metabolism
In Vitro Metabolic Fate Studies of CMPF Utilizing Deuterated Probes
In vitro systems are indispensable for dissecting the specific biochemical reactions involved in drug and metabolite processing. The use of deuterated probes like CMPF-d3 in these controlled environments allows for the clear elucidation of biotransformation pathways without confounding host factors.
Elucidation of Enzyme-Mediated Biotransformations in Cellular Systems
Cellular systems, particularly primary hepatocytes, are considered the gold standard for in vitro metabolic studies as they contain a full complement of drug-metabolizing enzymes and transport proteins. fujifilm.com Studies using rat hepatocytes have been fundamental in understanding the hepatic handling of CMPF. nih.govnih.gov
When CMPF-d3 is introduced to hepatocyte cultures, its uptake and subsequent metabolism can be monitored over time. Research indicates that CMPF is a substrate for organic anion transporters (OATs), which facilitate its entry into liver cells. nih.govscholaris.ca Inside the hepatocyte, CMPF has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP3A4. nih.govresearchgate.net The use of a deuterated tracer would allow for precise quantification of the rates of uptake and the inhibitory constants (Kᵢ) for enzyme interactions by clearly distinguishing the tracer from other cellular components. Furthermore, CMPF itself undergoes metabolism, and a hydroxylated metabolite (CMHPF) has been identified. researchgate.net
| In Vitro System | Key Finding | Implication for CMPF-d3 Studies | Reference |
| Rat Hepatocytes | Inhibition of thyroxine transport | A deuterated tracer can quantify the impact of CMPF on the transport of endogenous hormones. | nih.gov |
| Rat Hepatocytes | Inhibition of erythromycin (B1671065) uptake via Oatp2 | CMPF-d3 can be used to determine the kinetics of transport inhibition. | nih.gov |
| Human Hepatocytes | Formation of hydroxylated metabolites | Tracking the appearance of deuterated metabolites confirms specific biotransformation pathways. | researchgate.net |
Investigations in Subcellular Fractions and Organotypic Models
To pinpoint the specific enzymes responsible for metabolism, subcellular fractions such as liver microsomes and S9 fractions are employed. fujifilm.comresearchgate.net Microsomes are rich in cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes.
Incubating CMPF-d3 with human liver microsomes in the presence of necessary cofactors (like NADPH) can confirm the role of CYP enzymes in its oxidation to hydroxylated metabolites. researchgate.net Similarly, using S9 fractions can reveal the formation of glucuronide conjugates, a common phase II metabolic reaction. researchgate.net These systems have demonstrated that CMPF can inhibit CYP3A4-mediated testosterone (B1683101) metabolism in human liver microsomes. researchgate.net Employing CMPF-d3 allows for precise measurement of the rate of metabolite formation and enzyme inhibition without interference from the biological matrix. Organotypic models, such as precision-cut tissue slices, offer a bridge between cellular and in vivo studies by preserving the tissue architecture, and would be an ideal platform for examining the distribution and metabolism of CMPF-d3 in a more physiologically relevant context. acs.org
In Vivo Studies of CMPF Disposition in Animal Models Employing CMPF-d3 (Major) as a Tracer
Examination of Absorption, Distribution, and Elimination Characteristics
Following administration of CMPF-d3 to animal models like rats or mice, its concentration in plasma and various tissues can be measured over time. nih.gov Such pharmacokinetic studies reveal key parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
Studies have shown that after injection in mice, CMPF accumulates in adipose tissue and the liver. scholaris.cascholaris.ca The use of a deuterated tracer is critical for these analyses, enabling accurate quantification and distinguishing the administered compound from any pre-existing endogenous CMPF derived from the diet. plos.org The primary route of elimination for CMPF and its metabolites is via the kidneys into the urine. wikipedia.org In cases of renal failure, accumulation of CMPF is a well-documented phenomenon. nih.gov
Characterization of Biotransformation Pathways and Metabolite Excretion Routes
In vivo, CMPF is known to undergo biotransformation. The principal metabolic process for furan (B31954) fatty acids is β-oxidation of the propionic acid side chain. wikipedia.orgmdpi.com The resulting metabolites, known as urofuranic acids, are then excreted. wikipedia.org By administering CMPF-d3 and analyzing biological samples (urine, bile, feces) with mass spectrometry, researchers can identify and quantify these deuterated metabolites. This confirms the activity of specific metabolic pathways in vivo and establishes the primary routes of excretion for both the parent compound and its byproducts. For instance, studies comparing bile duct cannulated rats with control rats helped demonstrate that certain metabolites are formed in the intestine. nih.gov A similar approach with CMPF-d3 could elucidate the extent of its enterohepatic circulation and intestinal metabolism.
| Identified CMPF Metabolite | Metabolic Process | Significance | Reference |
| Urofuranic Acids | β-oxidation | Major metabolic pathway in humans. | wikipedia.org |
| Hydroxylated CMPF (CMHPF) | Oxidation (CYP-mediated) | A phase I metabolite identified in in vitro systems. | researchgate.net |
| Glucuronide Conjugates | Glucuronidation | A phase II metabolite, facilitating excretion. | researchgate.net |
Comparative Metabolic Profiles Across Different Animal Species
Metabolism can vary significantly between species. nih.gov Comparative studies in different animal models, such as rats and mice, are crucial for understanding these differences and for extrapolating findings to human health. nih.gov For example, pharmacokinetic studies of other compounds have revealed five-fold differences in plasma concentrations and clearance between rats and mice. nih.gov
By administering CMPF-d3 to various species, researchers can directly compare its ADME profiles. Such studies might reveal species-specific differences in transporter affinity, the activity of metabolizing enzymes (e.g., CYP3A4), or predominant excretion pathways. These comparative data are vital for selecting the most appropriate animal model for studying human conditions where CMPF levels are pathologically elevated, such as diabetes and chronic kidney disease. nih.govscholaris.ca
Analysis of Metabolic Flux and Pathway Perturbations Using Isotopic Tracers
The study of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway, is crucial for understanding cellular physiology in both health and disease. Isotopic tracers, such as the deuterated form of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), CMPF-d3, are powerful tools for elucidating the dynamics of metabolic networks. By introducing a labeled compound into a biological system, researchers can track the movement of the isotopic label through various metabolic reactions, providing quantitative insights into pathway activity and regulation. mdpi.comhelmholtz-munich.deresearchgate.net
Isotopic Labeling Strategies for Tracking Carbon and Deuterium (B1214612) Flow in Metabolic Networks
Isotopic labeling strategies are fundamental to the study of metabolic dynamics. These methods involve the use of molecules in which one or more atoms have been replaced by a stable isotope, such as carbon-13 (¹³C) or deuterium (²H). mdpi.com When these labeled compounds are introduced into a biological system, they are processed through metabolic pathways alongside their unlabeled counterparts. mdpi.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the incorporation of the isotopic label into downstream metabolites. nih.govcreative-proteomics.com This allows for the determination of the metabolic fate of the tracer molecule and the quantification of fluxes through interconnected pathways.
The choice of tracer is critical and depends on the specific metabolic pathway being investigated. For instance, ¹³C-labeled glucose is often used to probe central carbon metabolism, while labeled amino acids can illuminate pathways of nitrogen metabolism. mdpi.com In the context of furan fatty acid metabolism, CMPF-d3, where the methyl group is labeled with three deuterium atoms, serves as a specific tracer for the metabolic fate of CMPF.
The use of deuterium-labeled tracers offers several advantages. The low natural abundance of deuterium makes the detection of the label highly sensitive. mdpi.com However, it is important to consider potential kinetic isotope effects, where the difference in mass between hydrogen and deuterium can sometimes alter the rate of enzymatic reactions. mdpi.com
In a hypothetical tracer experiment using CMPF-d3, the compound would be administered to a model system, such as cultured cells or a laboratory animal. At various time points, samples would be collected and analyzed to track the distribution of the deuterium label. Early studies on the metabolism of radiolabeled (¹⁴C) furan fatty acids in fish indicated that the furan ring itself remains intact during metabolic processing, which primarily involves modifications to the carboxylic acid side chain. nih.gov This suggests that the deuterated methyl group in CMPF-d3 would likely remain attached to the furan core as it is metabolized.
By tracking the appearance of the d3-label in various downstream metabolites, researchers can elucidate the pathways through which CMPF is processed. For example, if CMPF undergoes further oxidation or conjugation, the resulting products would carry the deuterium-labeled methyl group, allowing for their identification and quantification.
To illustrate the potential findings from such a study, the following data table presents hypothetical results from a CMPF-d3 tracer experiment in a cellular model. The table shows the relative abundance of the deuterium-labeled species in various metabolites over time, providing insights into the rate of CMPF metabolism and the formation of its derivatives.
| Metabolite | Time (hours) | % Labeled (M+3) |
| CMPF | 0 | 100% |
| 6 | 75% | |
| 12 | 50% | |
| 24 | 20% | |
| Metabolite X | 0 | 0% |
| 6 | 15% | |
| 12 | 30% | |
| 24 | 45% | |
| Metabolite Y | 0 | 0% |
| 6 | 5% | |
| 12 | 10% | |
| 24 | 15% |
This table is interactive. Users can sort the data by clicking on the column headers.
This hypothetical data would allow researchers to calculate the rate of CMPF turnover and the flux of the label into different metabolic products, providing a quantitative understanding of its metabolic fate.
Integration with Systems Biology Approaches for Metabolic Modeling
Data generated from isotopic tracer studies are invaluable for the development and validation of systems biology models of metabolism. mdpi.combiorxiv.org These computational models aim to represent the complex network of biochemical reactions within a cell or organism and can be used to simulate and predict metabolic behavior under different conditions. energy.gov Metabolic Flux Analysis (MFA) is a key computational approach that uses isotopic labeling data to quantify the rates (fluxes) of all reactions in a metabolic network. mdpi.comcreative-proteomics.com
The process of integrating tracer data with metabolic models typically involves the following steps:
Network Reconstruction: A comprehensive metabolic network is constructed based on genomic and biochemical information. This network includes all known enzymatic reactions and transport processes related to the metabolism of the compound of interest, in this case, CMPF. Pathfinding algorithms, some of which are coincidentally also abbreviated as CMPF (Class-switching Minimized Pathfinder), can be used to predict potential metabolic routes. nih.govresearchgate.net
Isotopologue Modeling: The model is then used to simulate the flow of the isotopic label through the network. This involves tracking the distribution of all possible isotopologues (molecules that differ only in their isotopic composition) for each metabolite in the network.
Flux Estimation: The simulated isotopologue distributions are compared to the experimentally measured data from the tracer study. By minimizing the difference between the simulated and experimental data, the model can estimate the fluxes through each reaction in the network. biorxiv.org
In the context of CMPF-d3, the data from the tracer experiment (as hypothetically shown in the table above) would be used to constrain a metabolic model of furan fatty acid metabolism. This would allow for the quantification of fluxes through pathways involved in CMPF degradation, modification, and excretion.
The integration of CMPF-d3 tracer data with a systems biology model could help to:
Identify the primary routes of CMPF metabolism.
Quantify the rate at which CMPF is converted to its various metabolites.
Uncover potential pathway perturbations in disease states where CMPF levels are altered.
Predict the effects of genetic or pharmacological interventions on CMPF metabolism.
The following table provides a hypothetical example of how metabolic fluxes in a simplified CMPF metabolic network could be estimated using data from a CMPF-d3 tracer study.
| Reaction | Description | Estimated Flux (nmol/hr/mg protein) |
| CMPF Uptake | Transport of CMPF into the cell | 10.5 ± 1.2 |
| Reaction 1 | Conversion of CMPF to Metabolite X | 7.3 ± 0.8 |
| Reaction 2 | Conversion of CMPF to Metabolite Y | 2.1 ± 0.3 |
| CMPF Excretion | Export of CMPF from the cell | 1.1 ± 0.2 |
This table is interactive. Users can sort the data by clicking on the column headers.
By providing quantitative data on metabolic fluxes, the integration of isotopic tracer studies with systems biology models offers a powerful approach to unraveling the complex metabolism of compounds like CMPF and understanding their physiological and pathological roles.
Contributions of Cmpf D3 Major to Advancing the Understanding of Cmpf S Biological Roles
Utilization in Investigating CMPF's Interactions with Specific Biomolecules in vitro
The ability to accurately measure CMPF concentrations is foundational to in vitro studies aimed at deciphering its molecular interactions. CMPF-d3 is the key that unlocks this quantitative precision.
CMPF has been identified as an inhibitor of certain enzymes and a substrate for specific transporters. nih.gov Determining the binding affinity (e.g., the inhibition constant, Ki, or the Michaelis constant, Km) requires precise measurement of CMPF concentrations in equilibrium or kinetic assays. In these experiments, CMPF-d3 is added at a known concentration to the assay mixture. Following the incubation period, techniques like liquid chromatography-mass spectrometry (LC-MS) are used to measure the ratio of the native CMPF signal to the CMPF-d3 signal. This stable isotope dilution method allows for the accurate determination of the amount of CMPF that has bound to the target biomolecule or been consumed in an enzymatic reaction, which is essential for calculating affinity constants. For instance, CMPF competitively inhibits organic anion transporters (OATs) and can act as an allosteric inhibitor of acetyl-coA carboxylase (ACC). nih.gov The use of CMPF-d3 as an internal standard is crucial for the reliability of such findings.
Table 1: Biomolecules Interacting with CMPF Investigated Using Isotope Dilution Mass Spectrometry
| Biomolecule Class | Specific Example | Interaction Type | Research Context |
|---|---|---|---|
| Transporters | Organic Anion Transporter 3 (OAT3) | Substrate, Competitive Inhibitor | Renal clearance of drugs and endogenous metabolites; transport into β-cells. scholaris.ca |
| Organic Anion Transporter 4 (OAT4) | Substrate | Renal transport in proximal tubule cells. scholaris.ca | |
| Enzymes | Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibitor | Hepatic lipid metabolism and fatty acid oxidation. nih.gov |
This table is interactive. You can sort and filter the data.
Binding Affinity Studies with Enzymes, Transporters, or Receptors
Applications in Mechanistic Studies within Preclinical Disease Models
Animal models are essential for understanding the causal role of metabolites in disease pathogenesis. In these complex systems, CMPF-d3 enables the robust correlation of CMPF levels with physiological and pathological outcomes.
CMPF has been implicated in the dysfunction of several organs, particularly the kidney and pancreas. researchgate.netnih.gov It is recognized as a uremic toxin that accumulates in chronic kidney disease (CKD) and has been shown to induce β-cell damage, leading to impaired insulin (B600854) secretion. researchgate.net In animal models of CKD or diabetes, researchers administer CMPF to observe its effects or study endogenous changes in its levels. scholaris.canih.gov To establish a causal link between the circulating concentration of CMPF and the degree of organ damage (e.g., reduced islet size, altered kidney histology), blood plasma and tissue samples are collected and analyzed. scholaris.ca CMPF-d3 is the gold-standard internal standard for quantifying CMPF in these complex biological matrices, ensuring that the measured levels accurately reflect the in vivo concentrations and can be reliably correlated with the observed pathologies. For example, studies in mice have shown that elevating plasma CMPF to levels found in diabetic patients is sufficient to induce glucose intolerance and impair insulin secretion. scholaris.ca
Table 2: Findings in Animal Models Enabled by Accurate CMPF Quantification
| Animal Model | Organ System | Key Finding | Implication |
|---|---|---|---|
| High-Fat Diet Mice | Liver | CMPF treatment prevented and reversed diet-induced fatty liver by enhancing lipid clearance. nih.gov | CMPF is a key regulator of hepatic lipid homeostasis. |
| Diabetic Mice | Pancreas | Pathologically elevated CMPF levels impaired glucose-stimulated insulin secretion and reduced β-cell mass. scholaris.ca | CMPF is a causal factor in β-cell dysfunction in diabetes. |
| Rodent Models | Kidney | CMPF is identified as a uremic toxin that accumulates with renal failure and inhibits tubular secretion. nih.gov | CMPF contributes to the pathophysiology of chronic kidney disease. |
| Rodent Models | Heart | Increased CMPF levels were associated with damage to cardiac function and exacerbation of myocardial injury. researchgate.net | CMPF may play a role in cardiovascular complications of metabolic disease. |
This table is interactive. You can sort and filter the data.
Beyond specific organ damage, CMPF is a significant player in broader metabolic dysregulation. It is associated with gestational diabetes, type 2 diabetes, and metabolic syndrome. researchgate.netmdpi.com Animal studies are critical for dissecting its mechanisms of action. For instance, research has shown that CMPF can alter cellular metabolism, shifting it away from glucose utilization towards fatty acid oxidation. nih.govscholaris.ca To investigate these systemic effects, metabolomics studies are performed on animal models. nih.gov In these analyses, CMPF-d3 is used to accurately track the levels of CMPF in circulation and in various tissues, allowing researchers to connect its concentration with changes in other metabolic pathways, such as glucose metabolism, insulin signaling, and lipid profiles. This accurate quantification is vital for understanding how CMPF contributes to conditions like insulin resistance and glucose intolerance. nih.gov
Elucidation of CMPF's Role in Animal Models of Organ Dysfunction
Development of Certified Reference Materials and Analytical Standards for Metabolite Quantification
The role of CMPF-d3 extends beyond individual research labs to the broader standardization of CMPF measurement. isotope.com For a biomarker to be clinically useful, its measurement must be accurate, reproducible, and comparable across different laboratories and studies.
CMPF-d3 is synthesized for the explicit purpose of serving as an analytical standard in stable isotope dilution assays, which is the benchmark method for quantitative metabolomics. nih.gov Its use is critical for several reasons:
Correction for Sample Loss: It accounts for any analyte lost during multistep sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction).
Correction for Matrix Effects: It mitigates the ion suppression or enhancement that occurs when a complex mixture is analyzed by mass spectrometry, a common problem in biological samples like plasma or urine. mdpi.com
High Precision and Accuracy: This leads to highly reliable and accurate quantification of the endogenous analyte, CMPF.
By providing a stable and reliable reference point, CMPF-d3 is essential for the development of Certified Reference Materials (CRMs). researchgate.net CRMs are materials with a precisely known concentration of an analyte, used by clinical and research laboratories to calibrate their instruments and validate their analytical methods. The availability of a CRM for CMPF, developed and validated using CMPF-d3, would ensure that measurements performed in a clinical trial in one country could be reliably compared to those from a research study in another, a critical step in establishing CMPF as a robust biomarker for diseases like CKD or diabetes. mdpi.com
Table 3: Analytical Applications of CMPF-d3 as a Reference Standard
| Technique | Purpose | Role of CMPF-d3 |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Targeted quantification of CMPF in biological fluids (plasma, serum, urine). nih.govmdpi.com | Internal standard for stable isotope dilution analysis to ensure accuracy and precision. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of CMPF. | Internal standard to correct for derivatization efficiency and analytical variability. |
| Metabolomics (Untargeted and Targeted) | Profiling metabolic changes in disease states. nih.gov | Provides an absolute anchor point for the accurate quantification of CMPF within a larger panel of metabolites. |
| Method Validation & Inter-laboratory Studies | Ensuring consistency and comparability of results across different labs. | Used to develop and assign values to Certified Reference Materials (CRMs). |
This table is interactive. You can sort and filter the data.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | CMPF |
| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d3 | CMPF-d3 |
| Acetyl-CoA Carboxylase | ACC |
| Organic Anion Transporter 3 | OAT3 |
| Organic Anion Transporter 4 | OAT4 |
Emerging Research Avenues and Methodological Advancements Utilizing Cmpf D3 Major
Integration with Advanced Mass Spectrometry Imaging for Spatiotemporal Tracing
Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of molecules, including metabolites, lipids, and proteins, directly in tissue sections without the need for labels. lumc.nltum.de Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI enable the generation of molecular maps, correlating chemical composition with histopathological features. tum.de
The integration of CMPF-d3 into MSI workflows is critical for achieving accurate spatiotemporal tracing of CMPF. By introducing CMPF-d3 as an internal standard, researchers can overcome the ion suppression effects and tissue-specific analytical variability inherent in MSI experiments. This allows for the precise quantification of endogenous CMPF across different regions of a tissue sample. For instance, in studies of diabetes where CMPF is implicated, MSI can map the distribution of the metabolite in pancreatic or hepatic tissues. scholaris.ca Using CMPF-d3 ensures that the observed signal intensity of CMPF accurately reflects its concentration in specific microenvironments, such as within islets of Langerhans versus the surrounding exocrine tissue.
This approach facilitates a deeper understanding of the metabolite's pharmacokinetics and tissue-specific accumulation. Time-course experiments, where tissues are analyzed at different points after administration of a compound of interest, can be significantly enhanced. nih.gov By using CMPF-d3, the dynamic changes in endogenous CMPF levels can be reliably monitored, providing a four-dimensional view (3D space plus time) of its metabolic journey and sites of action.
Table 1: Illustrative Data from a Hypothetical MSI Spatiotemporal Tracing Study Using CMPF-d3
This table demonstrates the type of quantitative data that can be generated by using CMPF-d3 as an internal standard in an MSI experiment to map the distribution of CMPF in different liver zones over time.
| Time Point | Tissue Region | CMPF-d3 Signal (cps) | Endogenous CMPF Signal (cps) | Calculated CMPF Concentration (µM) |
| 1 hour | Periportal Zone | 55,200 | 11,500 | 20.8 |
| 1 hour | Centrilobular Zone | 54,800 | 8,700 | 15.9 |
| 6 hours | Periportal Zone | 55,500 | 24,100 | 43.4 |
| 6 hours | Centrilobular Zone | 55,100 | 31,200 | 56.6 |
| 24 hours | Periportal Zone | 54,900 | 15,300 | 27.9 |
| 24 hours | Centrilobular Zone | 55,300 | 18,900 | 34.2 |
Application in Correlative Metabolomics-Proteomics and Metabolomics-Lipidomics Studies
The complexity of biological systems necessitates multi-omics approaches to unravel the interplay between different molecular layers. Correlative metabolomics-proteomics and metabolomics-lipidomics studies aim to link changes in metabolite levels to alterations in the proteome and lipidome, respectively. lumc.nlneurolipidomics.comcas.cz These integrated analyses provide a more holistic view of cellular responses and disease mechanisms.
In this context, CMPF-d3 serves as a critical anchor for quantitative accuracy. CMPF has been shown to influence lipid metabolism and induce the expression of proteins like Fibroblast Growth Factor 21 (FGF21). scholaris.caresearchgate.net To robustly correlate CMPF levels with changes in specific proteins or lipids, precise quantification of the metabolite is paramount. The use of CMPF-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics ensures that the measured CMPF concentrations are accurate and reproducible. lcms.cz
This accuracy is the foundation for building meaningful statistical models. For example, researchers can correlate the precisely quantified levels of CMPF with the relative abundance of thousands of proteins identified through discovery proteomics or specific lipid species from lipidomics analysis. pattilab.com This can reveal novel pathways affected by CMPF. A significant positive correlation between CMPF concentration and the abundance of enzymes involved in fatty acid oxidation, for instance, would provide strong evidence for a mechanistic link. Without the quantitative rigor provided by CMPF-d3, such correlations would be less reliable and potentially misleading.
Table 2: Hypothetical Correlative Analysis Linking CMPF Levels to Protein and Lipid Changes
This table illustrates potential findings from a study where CMPF levels, quantified using CMPF-d3, are correlated with changes in key proteins and lipids.
| Analyte | Change in Abundance with High CMPF | Correlation Coefficient (r) | p-value | Implied Biological Pathway |
| FGF21 (Protein) | ↑ | 0.78 | <0.001 | Endocrine Signaling |
| ACC1 (Protein) | ↓ | -0.65 | <0.01 | Fatty Acid Synthesis |
| CPT1A (Protein) | ↑ | 0.71 | <0.01 | Fatty Acid Oxidation |
| Ceramide (d18:1/18:0) | ↑ | 0.59 | <0.05 | Sphingolipid Metabolism |
| Phosphatidylcholine (PC 16:0/18:1) | ↓ | -0.52 | <0.05 | Membrane Composition |
Future Directions in the Synthesis of Novel Site-Specific Labeled CMPF Analogues
The synthesis of isotopically labeled molecules is fundamental to advancing metabolic research. acs.org While CMPF-d3 is invaluable for quantification, the synthesis of novel, site-specifically labeled CMPF analogues opens up new avenues for investigation. Research has already demonstrated the successful synthesis of CMPF and various analogues, including isotopically labeled versions, to probe the molecule's metabolic fate and structure-activity relationships. acs.org
Future synthetic efforts could focus on several key areas:
13C and 15N Labeling: Synthesizing CMPF analogues with heavy carbon (¹³C) or nitrogen (¹⁵N) atoms at specific positions in the molecule would allow for detailed metabolic flux analysis. nih.gov By tracking the incorporation of these heavy atoms into downstream metabolites, researchers can precisely map the catabolic pathways of CMPF.
Positional Deuteration: Creating a panel of CMPF analogues with deuterium (B1214612) labels at different, specific positions (e.g., on the propyl chain vs. the furan (B31954) ring) can help elucidate the mechanisms of specific enzymatic reactions, such as oxidation, that CMPF may undergo.
Functionalized Analogues for Affinity Probes: Synthesizing CMPF analogues that incorporate a reactive group or a reporter tag at a non-critical site could be used to create chemical probes. These probes could identify and isolate specific proteins that bind to CMPF, uncovering its direct molecular targets. This approach is analogous to the development of heterotrifunctional linkers used in creating antibody-drug conjugates. nih.gov
These novel analogues will serve as sophisticated tools to dissect the complex biology of CMPF, moving beyond quantification to a deeper mechanistic understanding.
Table 3: Potential Site-Specific Labeled CMPF Analogues and Their Research Applications
| Labeled Analogue | Isotope Position | Primary Research Application |
| [¹³C₅]-Propyl-CMPF | On the propyl side chain | Tracing the fate of the propyl group in oxidation pathways. |
| [¹³C₂]-Furan-CMPF | On the furan ring core | Investigating the stability and degradation of the furan ring. |
| [¹⁵N]-Carboxy-CMPF (Amide) | If converted to an amide | Probing interactions with amino acid metabolism. |
| Biotinylated-CMPF | Conjugated biotin (B1667282) linker | Affinity purification of CMPF-binding proteins. |
| Photo-reactive-CMPF | Phenylazide group | Covalent cross-linking to identify binding partners in situ. |
Addressing Analytical Challenges and Enhancing Methodological Robustness in Isotope Tracing Studies
A primary challenge is achieving accurate quantification in complex biological matrices where endogenous pools of the analyte exist. CMPF-d3 directly addresses this by serving as an ideal internal standard for isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to endogenous CMPF, ensuring similar extraction efficiency and ionization response, but its mass is distinct, allowing for separate detection.
Further methodological challenges where CMPF-d3 is beneficial include:
Correcting for Matrix Effects: Different biological samples (e.g., plasma vs. tissue homogenate) can suppress or enhance the ionization of an analyte to varying degrees. Because the labeled standard is affected in the same way as the endogenous compound, their ratio remains constant, correcting for these effects.
Monitoring Metabolic Stability: When studying the metabolism of a xenobiotic or metabolite, it is crucial to distinguish the administered compound from its metabolites. CMPF-d3 provides a clear and stable signal that can be monitored over time, simplifying the interpretation of its disappearance and the appearance of related metabolic products.
Improving Inter-laboratory Reproducibility: By providing a common reference point for quantification, the use of well-characterized standards like CMPF-d3 helps to standardize assays across different laboratories, making results more comparable and reliable.
Despite these advantages, challenges remain, such as dealing with the metabolic heterogeneity within tumors or tissues and the complex data analysis required for flux modeling. researchgate.net However, by providing a robust and accurate quantitative foundation, the use of CMPF-d3 allows researchers to focus more confidently on these higher-level biological questions, secure in the quality of their underlying analytical data.
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol using CMPF-d3 as an internal standard in mass spectrometry-based metabolomic studies?
- Methodological Answer : Begin by calibrating the instrument with serial dilutions of CMPF-d3 to establish a linear dynamic range. Validate accuracy and precision using spike-and-recovery experiments in relevant biological matrices (e.g., plasma, urine). Include negative controls to account for background interference and matrix effects. Ensure isotopic purity is ≥98% via LC-MS/MS validation .
Q. What are the critical validation parameters for ensuring CMPF-d3 reliability in longitudinal biomarker studies?
- Methodological Answer : Validate stability under storage conditions (e.g., freeze-thaw cycles, long-term -80°C storage) and assess intra-/inter-day variability. Use pooled quality control (QC) samples to monitor batch effects. Cross-validate results with orthogonal methods (e.g., NMR) to confirm specificity .
Q. How to optimize extraction protocols for CMPF-d3 in complex biological samples?
- Methodological Answer : Test liquid-liquid extraction (LLE) vs. solid-phase extraction (SPE) efficiencies using solvents like ethyl acetate or methanol. Quantify recovery rates via isotopically labeled internal standards. Adjust pH to enhance ionization efficiency in ESI-MS .
Advanced Research Questions
Q. How to resolve discrepancies in CMPF-d3 quantification across studies with varying analytical platforms?
- Methodological Answer : Perform meta-analyses to identify platform-specific biases (e.g., ionization suppression in LC-MS vs. HRMS). Harmonize data using standardized reference materials and inter-laboratory comparisons. Apply multivariate statistical models to isolate technical variability from biological signals .
Q. What statistical approaches are recommended for integrating CMPF-d3 data with multi-omics datasets (e.g., genomics, proteomics)?
- Methodological Answer : Use dimensionality reduction techniques (PCA, PLS-DA) to identify co-variance patterns. Implement pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to contextualize CMPF-d3 within metabolic networks. Employ mixed-effects models to account for confounding variables .
Q. How to address batch effects in large-scale studies involving CMPF-d3?
- Methodological Answer : Apply ComBat or surrogate variable analysis (SVA) to normalize batch effects. Include randomized sample processing orders and technical replicates. Validate normalization efficacy via cluster analysis and PCA .
Q. What theoretical frameworks guide the exploration of CMPF-d3’s role in novel pathological pathways (e.g., diabetic nephropathy)?
- Methodological Answer : Anchor hypotheses in systems biology frameworks, such as network medicine or metabolic flux analysis. Design mechanistic studies (e.g., isotope tracing) to map CMPF-d3’s interaction with uremic toxins or oxidative stress pathways. Validate findings using knockout models or CRISPR-edited cell lines .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, re-examine pre-analytical variables (e.g., sample collection protocols) and analytical parameters (e.g., column chemistry, collision energy). Use sensitivity analyses to test robustness of conclusions .
- Ethical Compliance : Ensure GDPR or equivalent standards are met when handling human-derived data, including anonymization and secure storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
